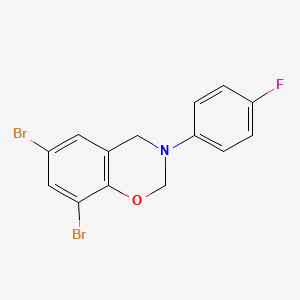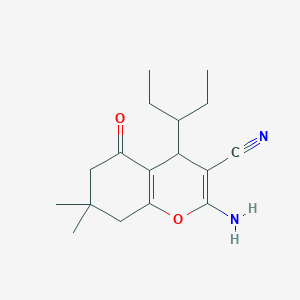![molecular formula C11H11FO2 B2964933 2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid CAS No. 1226193-93-6](/img/structure/B2964933.png)
2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid” is a chemical compound with diverse scientific applications. It is also known as Prasugrel metabolite M3 . It has an empirical formula of C27H28FNO5S and a molecular weight of 534.04 .
Molecular Structure Analysis
The molecular structure of “2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid” is complex. It includes a cyclopropyl group attached to a fluorophenyl group, and an acetic acid moiety . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique
Enzymatic Interactions and Metabolic Pathways
One area of research focuses on the interactions between specific metabolites of related compounds and cytochrome P450 enzymes, which play a crucial role in the metabolic pathways of various drugs. For instance, studies on prasugrel metabolites have revealed insights into the biotransformation processes involving rapid deesterification followed by cytochrome P450-mediated formation of active metabolites responsible for platelet aggregation inhibition (Rehmel et al., 2006). Such research highlights the importance of understanding enzymatic interactions for the development of therapeutic agents.
Material Science and Optical Properties
Research in material science has explored the cyclometallation of luminophores, including studies on compounds with acetate ligands. This process significantly alters the optical properties of materials, which can be applied in the development of activating additives for scintillators (Katlenok & Balashev, 2012). Such findings are crucial for advancements in photonic devices and sensors.
Fluorographic Techniques
The optimization of fluorographic procedures using acetic acid as a solvent for specific compounds demonstrates the potential for enhancing detection efficiencies in biochemical research. This approach has shown comparable efficiency to existing methods and offers several technical advantages, making it a valuable technique for analyzing proteins and nucleic acids in various gels (Skinner & Griswold, 1983).
Propriétés
IUPAC Name |
2-[1-(4-fluorophenyl)cyclopropyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-9-3-1-8(2-4-9)11(5-6-11)7-10(13)14/h1-4H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGUVEPCGSCFOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide](/img/no-structure.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2964862.png)
![2-(1H-indol-3-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2964863.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2964865.png)
![2-Phenyl-3-thiophen-2-yl-5-m-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2964866.png)

![1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2964871.png)
